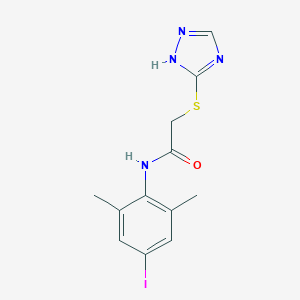![molecular formula C22H28N2O4S B426870 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide](/img/structure/B426870.png)
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide is a chemical compound with the molecular formula C22H28N2O4S and a molecular weight of 416.53372 g/mol This compound is known for its unique structure, which includes a benzylamino group, a sulfonyl group, and a cycloheptylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the benzylamine derivative.
Formation of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Cycloheptylacetamide Formation: The final step involves the formation of the cycloheptylacetamide moiety through an amide bond formation reaction, where a cycloheptylamine reacts with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide can be compared with other similar compounds, such as:
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its cycloheptylacetamide moiety, which may confer distinct steric and electronic effects, leading to unique reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C22H28N2O4S |
|---|---|
Molekulargewicht |
416.5g/mol |
IUPAC-Name |
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide |
InChI |
InChI=1S/C22H28N2O4S/c25-22(24-19-10-6-1-2-7-11-19)17-28-20-12-14-21(15-13-20)29(26,27)23-16-18-8-4-3-5-9-18/h3-5,8-9,12-15,19,23H,1-2,6-7,10-11,16-17H2,(H,24,25) |
InChI-Schlüssel |
QBCCGDVATYNETH-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426787.png)
![4-({[5-Chloro-2-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B426788.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426793.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B426795.png)
![Methyl 2-chloro-5-[({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B426797.png)
![N-(3-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426800.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B426801.png)
![N-(2,4-difluorophenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426802.png)
![N-[4-(benzyloxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426804.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B426805.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B426807.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B426808.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B426809.png)
